molecular formula C7H5N2O3S- B230279 1H-benzimidazole-2-sulfonate

1H-benzimidazole-2-sulfonate

Cat. No. B230279
M. Wt: 197.19 g/mol
InChI Key: GWXQTTKUYBEZBP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1H-benzimidazole-2-sulfonate is a chemical compound that has gained significant attention in scientific research due to its diverse applications. The compound is a heterocyclic aromatic organic compound that contains both nitrogen and sulfur atoms in its structure. The compound is also known as omeprazole, which is a proton pump inhibitor used in the treatment of gastric acid-related disorders. However, in

Mechanism of Action

The mechanism of action of 1H-benzimidazole-2-sulfonate is not fully understood. However, studies have shown that the compound targets various cellular pathways, including the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. The compound has also been found to inhibit the expression of various proteins involved in cancer cell proliferation, such as cyclin D1 and c-Myc.
Biochemical and Physiological Effects
1H-benzimidazole-2-sulfonate has been found to have several biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which are known to cause oxidative stress and damage to cellular components. The compound has also been found to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative damage. In addition, 1H-benzimidazole-2-sulfonate has been found to inhibit the activity of various enzymes involved in inflammation, such as COX-2 and iNOS.

Advantages and Limitations for Lab Experiments

1H-benzimidazole-2-sulfonate has several advantages for lab experiments. The compound is readily available and can be synthesized using simple methods. The compound is also stable and can be stored for long periods without degradation. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to administer in experiments. The compound also has a low bioavailability, which can limit its effectiveness in vivo.

Future Directions

1H-benzimidazole-2-sulfonate has several potential future directions for scientific research. The compound can be further studied for its anticancer properties, and its mechanism of action can be elucidated. The compound can also be modified to improve its solubility and bioavailability, which can enhance its effectiveness in vivo. In addition, the compound can be studied for its potential use in other diseases, such as inflammation and neurodegenerative disorders.
Conclusion
1H-benzimidazole-2-sulfonate is a versatile compound that has gained significant attention in scientific research due to its diverse applications. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound can be synthesized using simple methods and has several advantages for lab experiments. However, the compound has some limitations, such as its low solubility in water and low bioavailability. 1H-benzimidazole-2-sulfonate has several potential future directions for scientific research, and its applications can be further explored to develop new treatments for various diseases.

Synthesis Methods

1H-benzimidazole-2-sulfonate can be synthesized through various methods, including the reaction of o-phenylenediamine with sulfuric acid and sodium nitrite. The reaction results in the formation of an intermediate compound, which is then reacted with sodium hydroxide to yield 1H-benzimidazole-2-sulfonate. The synthesis of 1H-benzimidazole-2-sulfonate can also be achieved through other methods, such as the reaction of o-nitroaniline with sulfuric acid and reduction of the intermediate compound with zinc dust.

Scientific Research Applications

1H-benzimidazole-2-sulfonate has been extensively studied for its various scientific research applications. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Several studies have shown that 1H-benzimidazole-2-sulfonate inhibits the growth and proliferation of cancer cells in vitro and in vivo. The compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that eliminates damaged or abnormal cells from the body.

properties

Molecular Formula

C7H5N2O3S-

Molecular Weight

197.19 g/mol

IUPAC Name

1H-benzimidazole-2-sulfonate

InChI

InChI=1S/C7H6N2O3S/c10-13(11,12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)(H,10,11,12)/p-1

InChI Key

GWXQTTKUYBEZBP-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)[O-]

Origin of Product

United States

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